4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid
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Overview
Description
4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid is an organic compound that features a bromine atom, a methoxy group, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyacetophenone followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by further reactions under controlled temperature and pH conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of protein conformation .
Comparison with Similar Compounds
Similar compounds to 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid include:
4-Bromo-3-methoxybenzoic acid: Shares the bromine and methoxy groups but differs in the overall structure.
3-Bromo-4-methoxyphenylacetic acid: Similar functional groups but with an acetic acid moiety instead of butanoic acid.
4-(3-Bromo-4-methoxyphenyl)-3-hydroxybutanoic acid: Similar structure with a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .
Properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-7(5-11(14)15)12(16)8-3-4-10(17-2)9(13)6-8/h3-4,6-7H,5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKFXOVYSYLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC(=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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